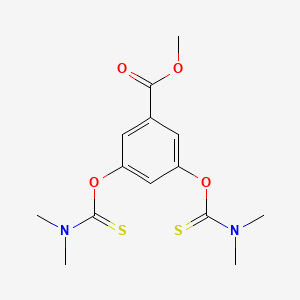
3,5-Bis-dimethylthiocarbamoyloxybenzoic acid methyl ester
Cat. No. B8626947
M. Wt: 342.4 g/mol
InChI Key: IHAYFUGJCQXOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07691843B2
Procedure details


To a stirred solution of 3,5-dihydroxybenzoic acid methyl ester (10.0 g, 59.5 mmol) in DMF (200 mL) at 0° C. was added NaH (60% dispersion in mineral oil, 5.00 g, 125 mmol, 2.1 eq.) in small portions. The reaction mixture was stirred at 0° C. for 15 min then warmed to room temperature. After 1 h, the reaction mixture was cooled to 0° C. and then added dimethylthiocarbamoyl chloride (14.7 g, 119 mmol). Following the addition, the reaction was stirred for 45 min at 0° C., then for 30 min at room temperature and then heated to 80° C. After 2 h at 80° C., the reaction mixture was cooled to room temperature and then added to 1% aqueous KOH (500 mL). The resulting mixture was extracted with ethyl ether (2×500 mL). The organic layer was washed with H2O (500 mL), brine (300 mL), dried over MgSO4 and concentrated in vacuo to afford 3,5-bis-dimethylthiocarbamoyloxybenzoic acid methyl ester (13.0 g). This material was used without further purification.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[CH:5]=1.[H-].[Na+].[CH3:15][N:16]([CH3:20])[C:17](Cl)=[S:18].[OH-].[K+]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:5]=[C:6]([O:11][C:17](=[S:18])[N:16]([CH3:20])[CH3:15])[CH:7]=[C:8]([O:10][C:17](=[S:18])[N:16]([CH3:20])[CH3:15])[CH:9]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=CC(=C1)O)O)=O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
14.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=S)Cl)C
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C. for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then warmed to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for 45 min at 0° C.
|
|
Duration
|
45 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
for 30 min at room temperature
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 80° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 2 h at 80° C.
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with ethyl ether (2×500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with H2O (500 mL), brine (300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC(=CC(=C1)OC(N(C)C)=S)OC(N(C)C)=S)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13 g | |
| YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
